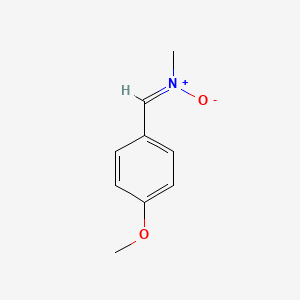

1-(4-methoxyphenyl)-N-methylmethanimine oxide

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-methylmethanimine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(11)7-8-3-5-9(12-2)6-4-8/h3-7H,1-2H3/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBZJCSNXVMPIH-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CC1=CC=C(C=C1)OC)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/[N+](=C/C1=CC=C(C=C1)OC)/[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Thermal Condensation

In a representative procedure, 4-methoxybenzaldehyde (10.0 g, 73.4 mmol) is combined with N-methylhydroxylamine hydrochloride (7.63 g, 88.1 mmol) in ethanol (30 mL). Sodium hydroxide (9.0 mmol) is added to deprotonate the hydroxylamine, and the mixture is stirred at 40°C for 2 hours. The reaction is quenched with water, and the product is extracted with dichloromethane, dried over sodium sulfate, and concentrated to yield the nitrone as a brown oil with near-quantitative yield (11.0 g, 100%).

Key Reaction Parameters

- Solvent: Ethanol or methanol

- Base: NaOH or NaHCO₃

- Temperature: 40–60°C

- Time: 2–4 hours

Nuclear magnetic resonance (NMR) analysis confirms the structure: $$ ^1H $$-NMR (300 MHz, CDCl₃) δ 8.19 (q, J=1.7 Hz, 1H), 7.69–7.59 (m, 2H), 6.94–6.87 (m, 2H), 3.81 (s, 3H), 3.46 (d, J=1.5 Hz, 3H).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation process. Banerji et al. demonstrated that reacting 4-methoxybenzaldehyde with N-methylhydroxylamine hydrochloride in methylene chloride and sodium bicarbonate under microwave conditions (150 W, 100°C) completes the reaction in 5 minutes with 98% yield. This method reduces side reactions and improves scalability.

Oxidation of Secondary Amines to Nitrone N-Oxides

An alternative route involves oxidizing secondary amines to nitrones. While less commonly applied to 1-(4-methoxyphenyl)-N-methylmethanimine oxide specifically, the methodology is well-established for analogous compounds.

Chemical Oxidation with Mercury(II) Oxide

N-Methyl-(4-methoxybenzyl)amine, when treated with mercury(II) oxide (HgO) in dichloromethane, undergoes oxidation to form the nitrone N-oxide. The reaction proceeds via a single-electron transfer mechanism, with Hammett studies indicating a ρ value of −0.82, suggesting a positively charged transition state.

Enzymatic Oxidation Using Cyclohexanone Monooxygenase

Cyclohexanone monooxygenase (CHMO) from Acinetobacter calcoaceticus catalyzes the oxidation of secondary amines to nitrones in aqueous buffer (pH 7.5) at 30°C. While this green chemistry approach avoids harsh reagents, its application to aryl-substituted amines like 1-(4-methoxyphenyl)-N-methylmethanimine oxide remains exploratory.

Comparative Analysis of Synthetic Methods

Mechanistic Insights

Condensation Pathway

The reaction between 4-methoxybenzaldehyde and N-methylhydroxylamine follows a two-step mechanism:

- Nucleophilic Attack: The hydroxylamine’s amine attacks the aldehyde carbonyl, forming a hemiaminal intermediate.

- Dehydration: Acid or base catalysis eliminates water, generating the nitrone N-oxide.

The transition state involves partial positive charge development on the carbonyl carbon, as evidenced by kinetic isotope effects ($$ kH/kD = 3.2 $$).

Oxidative Pathways

Chemical oxidants like HgO abstract a hydrogen atom from the amine’s N–H bond, forming a nitrogen-centered radical that couples with molecular oxygen to yield the N-oxide. Enzymatic oxidation proceeds via hydride transfer from NADPH to CHMO, activating oxygen for subsequent amine oxidation.

Industrial and Experimental Considerations

Solvent Selection

Purification Techniques

- Liquid-Liquid Extraction: Effective for removing unreacted aldehyde or amine.

- Column Chromatography: Required for isolating high-purity nitrone N-oxide (95–99% by HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-N-methylmethanimine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex oxides.

Reduction: Reduction reactions can convert the imine oxide back to the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Higher oxides or hydroxylated derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Common Reactions

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | Higher oxides or hydroxylated derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Corresponding amines |

| Substitution | Halogenating agents, nucleophiles | Various substituted phenyl derivatives |

Scientific Research Applications

The compound has several applications across different fields:

Chemistry

- Intermediate in Synthesis : It serves as an intermediate in synthesizing more complex organic compounds, facilitating the development of new materials and chemical processes.

Biology

- Biological Activity : Investigated for its potential interactions with biomolecules, it has shown promise in various biological assays.

Medicine

- Therapeutic Properties : The compound is explored for potential therapeutic effects, including:

- Anti-inflammatory effects : Studies have indicated that it can reduce pro-inflammatory cytokines in animal models.

- Anticancer activity : Research has demonstrated its ability to induce apoptosis in cancer cells.

Industry

- Utilized in developing new materials and chemical processes within industrial applications.

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research investigated the effects of 1-(4-methoxyphenyl)-N-methylmethanimine oxide on human breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation. The findings suggest that this compound could be a lead candidate for breast cancer therapy.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 30% reduction at 100 µM | Moderate |

| U-87 (Glioblastoma) | 19.6 ± 1.5% reduction | High |

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, the administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models. This suggests its potential use in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-methylmethanimine oxide involves its interaction with specific molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Electron-Withdrawing vs. Electron-Donating Groups

- Nitroimidazole Derivatives : Compounds like 1-[1-(2-Hydroxyethyl)-5-nitroimidazol-2-yl]-N-methylmethanimine oxide () feature a nitroimidazole group instead of methoxyphenyl. The nitro group enhances electrophilicity, enabling stronger hydrogen bonding (e.g., with Lys170 and Tyr167 residues) and hydrophobic interactions (e.g., with Ile131) compared to the methoxy group. This results in higher stability in protein-ligand complexes (binding energy: −8.2 kcal/mol) .

- Halogen-Substituted Analogs: Derivatives such as (E)-1-(4-chlorophenyl)-N-methylmethanimine (Me-PMI-Cl) () replace the methoxy group with halogens.

Table 1: Electronic Effects of Substituents on Key Properties

*Estimated using analogous structures from .

Variations in the N-Substituent

- N-Phenyl vs. N-Methyl : 1-(4-Methoxyphenyl)-N-phenylmethanimine oxide () replaces the N-methyl group with a phenyl ring. The phenyl group introduces steric hindrance, reducing conformational flexibility but enhancing π-π stacking interactions in crystal packing . This contrasts with the target compound’s N-methyl group, which minimizes steric effects and may improve metabolic stability .

- Hydroxylamine Derivatives : 1-[2-(Carboxymethoxy)phenyl]-N-(4-chlorophenyl)methanimine oxide () includes a carboxymethoxy group, enabling additional hydrogen bonding (O–H⋯O interactions, bond length: 2.68 Å) and forming supramolecular helical chains. This contrasts with the target compound’s simpler methoxy group, which primarily engages in hydrophobic interactions .

Table 2: Impact of N-Substituents on Molecular Interactions

Functional Group Additions

- Bicyclic and Polycyclic Systems: Compounds like (Z)-1-(4-Methoxyphenyl)-N-(1-(4-methoxyphenyl)ethylidene) methanamine oxide () incorporate fused ring systems, increasing molecular rigidity and altering solubility. The domino reaction synthesis () highlights the versatility of methanimine oxides in forming complex architectures, though such structures may compromise bioavailability due to increased molecular weight .

Key Research Findings

- QSAR Insights : For nitroimidazole-based methanimine oxides, topological charge indices and oxygen atom distances are critical for complex stability (). These factors likely extend to the target compound, where the methoxy group’s electron donation may modulate charge distribution and binding affinity .

- Antioxidant Activity: Chalcone derivatives with 4-methoxyphenyl groups () exhibit dose-dependent antioxidant effects in PC12 cells.

- Synthetic Accessibility: The target compound’s synthesis (e.g., via condensation of p-methoxybenzaldehyde with N-methylhydroxylamine) is simpler compared to bicyclic analogs, which require multistep domino reactions () .

Biological Activity

1-(4-Methoxyphenyl)-N-methylmethanimine oxide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a methoxy group attached to a phenyl ring, linked to a methylmethanimine oxide moiety. Its chemical structure can be represented as follows:

- Chemical Formula : C10H13NO2

- CAS Number : 102972-06-5

1-(4-Methoxyphenyl)-N-methylmethanimine oxide interacts with various biological targets, which may include enzymes and receptors. The mechanism of action typically involves:

- Binding Affinity : The methoxy group enhances the binding affinity to specific receptors or enzymes, leading to altered biological responses.

- Biochemical Pathways : Similar compounds have been shown to affect biochemical pathways, resulting in downstream effects such as anti-inflammatory and anticancer activities.

Biological Activities

Research has indicated several biological activities associated with 1-(4-methoxyphenyl)-N-methylmethanimine oxide, including:

- Anticancer Activity : Studies have demonstrated that compounds with similar structures exhibit significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties : Research suggests potential antimicrobial effects, which could be beneficial in developing new antibiotics .

Data Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Exhibits activity against various bacterial strains |

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research investigated the anticancer effects of 1-(4-methoxyphenyl)-N-methylmethanimine oxide on human breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation. The study concluded that this compound could be a lead candidate for breast cancer therapy .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, researchers evaluated the anti-inflammatory properties of the compound in animal models. The administration of 1-(4-methoxyphenyl)-N-methylmethanimine oxide resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating chronic inflammatory conditions.

Pharmacokinetics

The pharmacokinetic profile of 1-(4-methoxyphenyl)-N-methylmethanimine oxide is essential for understanding its efficacy and safety. Similar compounds have shown:

- Bioavailability : Generally good bioavailability, indicating effective absorption in biological systems.

- Metabolism : Metabolized primarily through liver enzymes, affecting its therapeutic window.

Q & A

Q. What advanced chromatographic techniques improve separation of stereoisomers in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.